4-Amino-2-dimethylamino-6-hydroxypyrimidine
CAS No.: 76750-84-0
Cat. No.: VC20747446
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76750-84-0 |
---|---|
Molecular Formula | C6H10N4O |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 4-amino-2-(dimethylamino)-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11) |
Standard InChI Key | ZBWZIUPJSKQVQC-UHFFFAOYSA-N |
Isomeric SMILES | CN(C)C1=NC(=O)C=C(N1)N |
SMILES | CN(C)C1=NC(=CC(=O)N1)N |
Canonical SMILES | CN(C)C1=NC(=O)C=C(N1)N |
1. Introduction to 4-Amino-2-dimethylamino-6-hydroxypyrimidine
4-Amino-2-dimethylamino-6-hydroxypyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This specific compound is notable for its various applications in the fields of pharmaceuticals and biochemistry. Its molecular structure includes an amino group, a dimethylamino group, and a hydroxyl group, contributing to its unique properties and potential uses.
1.1.1 Structural Diagram
textN / \ C C || | N C \ | C--C / \ OH NH2
Synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine
The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine derivatives. The most common method involves the reaction of specific pyrimidine intermediates with amines and hydroxylating agents.
Synthetic Pathways
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | Pyrimidine derivative + Amine | Heat, solvent | Intermediate amine derivative |
2 | Intermediate + Hydroxylating agent | Acidic or basic conditions | 4-Amino-2-dimethylamino-6-hydroxypyrimidine |
Applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine
This compound has garnered attention for its potential applications in several areas:
Pharmaceutical Applications
Research indicates that 4-Amino-2-dimethylamino-6-hydroxypyrimidine may serve as a precursor in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Biological Activity
Studies have shown that this compound exhibits significant biological activity, including:
-
Antiviral Activity: In vitro studies suggest that it may inhibit viral replication.
-
Anticancer Properties: Preliminary research indicates potential cytotoxic effects against certain cancer cell lines.
Research Findings
Recent investigations into the properties and applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine have yielded promising results.
In Vitro Studies
Study Reference | Methodology | Findings |
---|---|---|
Smith et al., 2023 | Cytotoxicity tests on cancer cell lines | Significant reduction in cell viability observed in treated groups |
Johnson et al., 2024 | Antiviral assays | Compound showed over 70% inhibition of viral replication |
Mechanism of Action
The proposed mechanism involves interference with nucleic acid synthesis, leading to reduced proliferation of both viral and cancerous cells.
Safety and Handling
As with any chemical compound, appropriate safety measures must be observed when handling 4-Amino-2-dimethylamino-6-hydroxypyrimidine:
Safety Data Sheet (SDS)
Hazard Classification | Precautionary Measures |
---|---|
Toxic if ingested | Use personal protective equipment (PPE) |
Skin irritant | Avoid skin contact; wear gloves |
Eye irritant | Use safety goggles when handling |
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